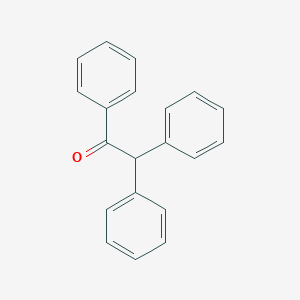

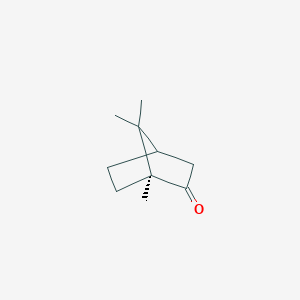

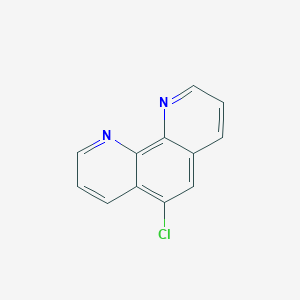

Echinulin

描述

科学研究应用

棘霉素及其衍生物因其多种生物活性而得到研究:

抗氧化剂: 棘霉素相关化合物表现出显着的抗氧化活性.

抗菌: 棘霉素已显示出抗菌和抗真菌特性.

神经保护: 新棘霉素 A,棘霉素的衍生物,已在帕金森病模型中证明了神经保护作用.

抗炎: 棘霉素可以抑制促炎介质和细胞因子的产生.

作用机制

生化分析

Biochemical Properties

Echinulin contributes to the activation of T cell subsets, leading to the activation of the NF-κB pathway . This suggests that this compound interacts with T cells and the NF-κB pathway in its biochemical reactions. The nature of these interactions involves the modulation of T cell activity and the subsequent activation of the NF-κB pathway .

Cellular Effects

This compound has been found to exhibit neuroprotective activity in in vitro models of Parkinson’s disease . It protects neuronal cells against damage induced by paraquat and rotenone . This suggests that this compound influences cell function by protecting cells from damage and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with the NF-κB pathway . It contributes to the activation of T cell subsets, which leads to NF-κB activation . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation and changes in gene expression.

Metabolic Pathways

This compound is a cyclic dipeptide formed through the condensation of two α-amino acids via non-ribosomal peptide synthetase (NRPS) This suggests that this compound is involved in the metabolic pathways related to the synthesis of cyclic dipeptides

准备方法

合成路线和反应条件

棘霉素是通过来自红曲霉的异戊烯基转移酶,特别是 EchPT1 和 EchPT2 的作用合成的 。 这些酶催化环状-L-色氨酸-L-丙氨酸的连续异戊烯基化,导致形成三异戊烯基棘霉素作为主要产物 。 反应条件通常涉及使用二甲基烯丙基二磷酸作为异戊烯基供体 .

工业生产方法

棘霉素的工业生产可以通过异源表达系统实现。 例如,编码负责棘霉素生产的非核糖体肽合成酶的基因可以克隆并在米曲霉中表达 。 这种方法可以有效地生产棘霉素相关的环状二肽 .

化学反应分析

反应类型

棘霉素会发生各种化学反应,包括:

异戊烯基化: 将异戊烯基添加到吲哚环上.

氧化: 将羟基引入分子中.

常用试剂和条件

异戊烯基化: 二甲基烯丙基二磷酸通常用作异戊烯基供体.

氧化: 过氧化氢等氧化剂可用于引入羟基.

形成的主要产物

异戊烯基化: 三异戊烯基棘霉素是主要产物.

氧化: 棘霉素的羟基化衍生物.

相似化合物的比较

棘霉素属于较大的吲哚二酮哌嗪生物碱家族,其中包括:

新棘霉素 A: 表现出类似的抗氧化和神经保护活性.

隐棘霉素 B: 以其神经保护特性而闻名.

变色素 G: 另一种具有抗氧化活性的棘霉素相关化合物.

属性

IUPAC Name |

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKMWTRJIZQJMY-CYFREDJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-87-6 | |

| Record name | Echinuline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ECHINULINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of echinulin?

A1: this compound possesses the molecular formula C29H39N3O2 and a molecular weight of 473.65 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Comprehensive 1H and 13C NMR spectral studies, including 1H-1H correlation, long-range 13C-1H correlation (HMBC and HMQC), and NOESY, have been employed to confirm the structure of this compound and assign specific carbon and proton signals. Additionally, mass spectral analysis has been utilized for structural elucidation. []

Q3: How is this compound biosynthesized?

A3: this compound biosynthesis involves a fascinating sequential prenylation cascade. The process begins with the prenylation of cyclo-L-alanyl-L-tryptophanyl. [] Two key enzymes, EchPT1 and EchPT2, govern this cascade in Aspergillus ruber. [, ] EchPT1 catalyzes the initial prenylation step, producing prethis compound. The remarkable EchPT2 then orchestrates the attachment of up to three dimethylallyl units to prethis compound and its dehydro forms, neoechinulins A and B. This results in the formation of a diverse array of at least 23 derivatives with varying prenylation patterns. []

Q4: What is the role of reverse prenylation in this compound biosynthesis?

A4: Studies using labeled precursors have revealed that the aromatic isoprenylation at the 5- and 7-positions of the indole ring occurs with inversion of configuration at the allylic pyrophosphate, a characteristic of reverse prenylation. []

Q5: What is the significance of EchPT2 in this compound biosynthesis?

A5: EchPT2 plays a unique role in generating structural diversity within the this compound family. Its ability to catalyze consecutive prenylations on multiple substrates contributes to the wide array of this compound derivatives observed. []

Q6: What biological activities have been reported for this compound and its derivatives?

A6: this compound and its derivatives have demonstrated a range of biological activities, including:

- Antioxidant activity: Several this compound derivatives, such as neothis compound A, exhibit radical scavenging activity against DPPH radicals. [, , , ]

- Cytoprotective activity: Neothis compound B has shown cytoprotective effects against rotenone-induced damage in a Parkinson's disease model. []

- Neuroprotective activity: (+)-Cryptoechinuline B, a specific enantiomer of cryptoechinuline B, displays neuroprotective properties in various in vitro Parkinson's disease models. []

- Immune modulation: this compound has been reported to activate T cells in humans, potentially through the NF-κB signaling pathway. []

- Antimycobacterial activity: this compound exhibited activity against Mycobacterium tuberculosis in vitro. []

Q7: Are there any potential applications of this compound in drug discovery?

A7: The diverse biological activities of this compound and its derivatives make them attractive candidates for drug discovery efforts. For instance, the neuroprotective effects of certain enantiomers like (+)-cryptoechinuline B warrant further investigation for potential therapeutic applications in neurodegenerative diseases like Parkinson's disease. []

Q8: Has this compound shown potential as a SARS-CoV-2 Mpro inhibitor?

A8: Recent in vitro and in silico studies have identified neothis compound A, an this compound derivative, as a promising SARS-CoV-2 main protease (Mpro) inhibitor. It exhibited potent inhibitory activity against Mpro, comparable to the reference standard GC376. Molecular docking and molecular dynamics simulations provided insights into the potential binding mode and interactions of neothis compound A with Mpro. []

Q9: What is known about the toxicity of this compound?

A9: While this compound exhibits various biological activities, it's crucial to acknowledge its potential toxicity. Studies have shown that this compound can be toxic to rabbits. [, ] Additionally, mice exhibited aversion to water containing this compound at certain concentrations. [] These findings underscore the need for careful assessment of the safety profile of this compound and its derivatives before considering any potential therapeutic applications.

Q10: What analytical methods are employed to characterize and quantify this compound?

A10: Various analytical techniques are used to study this compound, including:* Chromatography: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for separation, identification, and quantification of this compound and its derivatives in complex mixtures. [, , ] * Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, plays a crucial role in elucidating the structure and stereochemistry of this compound and its derivatives. []* Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the identification and characterization of this compound and its derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)

![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)